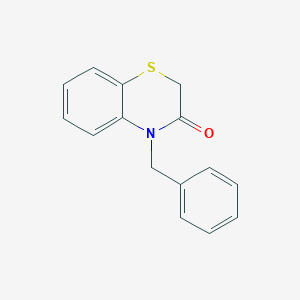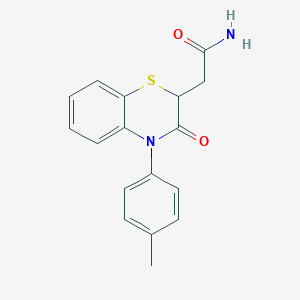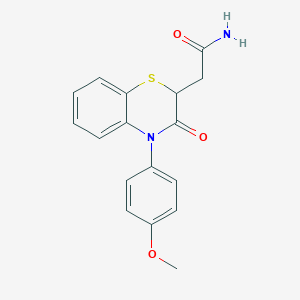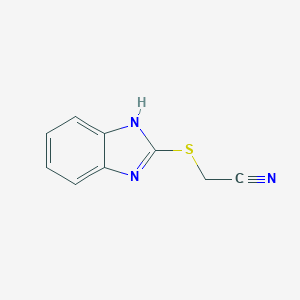
(3-Formyl-indol-1-yl)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Formyl-indol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used in proteomics research .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . One method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C12H11NO3 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación
Pyrolysis of Polysaccharides
The study by Ponder and Richards (2010) investigates the pyrolytic behavior of natural and synthetic polysaccharides, emphasizing chemical mechanisms involved in forming small carbon compounds like acetic acid during pyrolysis. This research provides insights into the decomposition pathways of complex biomolecules, potentially relevant for understanding similar processes in related chemical structures (Ponder & Richards, 2010).
Bacterial Catabolism of Indole-3-Acetic Acid
Laird, Flores, and Leveau (2020) summarize the known gene clusters in bacteria responsible for degrading or assimilating indole-3-acetic acid (IAA), a compound structurally related to the topic of interest. This work underlines the broader ecological and biochemical significance of indole derivatives in microbial communities (Laird, Flores, & Leveau, 2020).
Indole Derivatives and Hepatic Protection
Wang et al. (2016) review the pharmacokinetics and protective effects of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, on chronic liver diseases. This highlights the therapeutic potential of indole structures in treating liver-related conditions (Wang et al., 2016).
Applications of Organic Acids and Esters
Alhamad, Alrashed, Munif, and Miskimins (2020) provide a comprehensive review of the use of organic acids, including acetic acid, in oil and gas operations, particularly for acidizing jobs. This highlights the industrial and environmental applications of organic acids (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Gao, Ma, and Xu (2011) discuss the biotechnological routes based on lactic acid production from biomass, including the synthesis of valuable chemicals from lactic acid. Such reviews underscore the significance of biomass-derived chemicals in pharmaceutical and industrial applications (Gao, Ma, & Xu, 2011).
Safety and Hazards
When handling “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, have attracted increasing attention in recent years due to their significant role in cell biology and various biologically vital properties . Future research may focus on the development of novel methods of synthesis and the exploration of their therapeutic possibilities .
Mecanismo De Acción
Target of Action
Indole derivatives are known to interact with a variety of biological targets Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of cellular targets, including enzymes, receptors, and DNA.
Mode of Action
For example, some indole derivatives inhibit enzymes, block receptor signaling, or interfere with DNA replication .
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21722 g/mol) and LogP (162680) suggest that it may have favorable absorption and distribution properties .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
methyl 2-(3-formylindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBNZGJGCIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354389 |
Source


|
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351015-73-1 |
Source


|
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


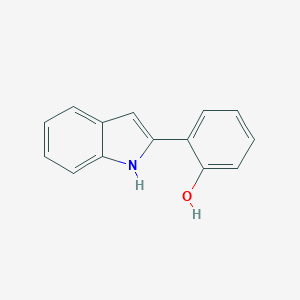
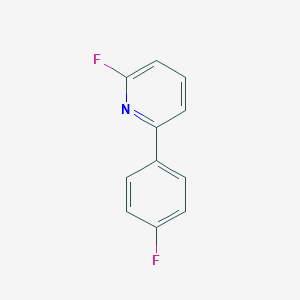
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

